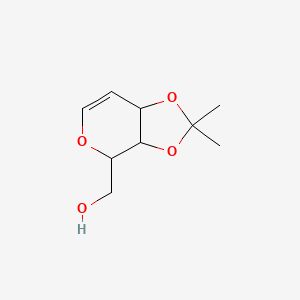

3,4-O-Isopropylidene-D-galactal

Description

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

(2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methanol |

InChI |

InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3 |

InChI Key |

XBOGNGNNKYTRED-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2C=COC(C2O1)CO)C |

Origin of Product |

United States |

Preparation Methods

Formation of 1,2:3,4-Di-O-Isopropylidene-D-galactopyranose

The synthesis begins with D-galactose, where the 1,2- and 3,4-hydroxyl groups are protected as isopropylidene acetals. This is achieved by reacting D-galactose with acetone under acidic conditions, typically using sulfuric acid or camphorsulfonic acid as a catalyst. The reaction proceeds via ketailization, yielding 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as a key intermediate (Scheme 1).

Reaction Conditions :

Conversion to 3,4-O-Isopropylidene-D-galactal

The di-isopropylidene-protected galactopyranose is then converted to the glycal via elimination. This involves:

- Activation of the Anomeric Position : The 1,2-acetal is selectively hydrolyzed using aqueous acetic acid (10–20%) to expose the anomeric hydroxyl group.

- Formation of a Leaving Group : The anomeric hydroxyl is converted to a bromide or triflate using PBr3 or Tf2O.

- Base-Mediated Elimination : Treatment with a non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) induces β-elimination, forming the 1,2-unsaturated glycal.

Optimized Protocol :

- Substrate: 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

- Bromination: PBr3 (1.2 equiv), CH2Cl2, 0°C → 25°C, 2 h

- Elimination: DBU (2.0 equiv), THF, reflux, 4 h

- Yield: 68–72%

Direct Isopropylidene Protection of D-Galactal

Selective 3,4-O-Isopropylidene Protection

An alternative route starts with D-galactal, where the 3,4-diol is selectively protected. This method avoids the need for anomeric activation:

- Partial Deprotection : D-Galactal derivatives (e.g., 3,4,6-tri-O-acetyl-D-galactal) are treated with a mild base (e.g., NH3/MeOH) to remove acetyl groups at C3 and C4.

- Acetonide Formation : The free 3,4-diol reacts with 2,2-dimethoxypropane in acetone, catalyzed by p-TsOH.

Key Data :

- Substrate: 3,4,6-Tri-O-acetyl-D-galactal

- Deprotection: NH3/MeOH (1:1), 25°C, 2 h

- Protection: 2,2-Dimethoxypropane (3.0 equiv), p-TsOH (0.1 equiv), acetone, 40°C, 6 h

- Yield: 80–85%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for elimination steps. A notable method involves:

- Glycosyl Donor Preparation : 3,4-O-Isopropylidene-D-galactal is synthesized from 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose using AlCl3 as a Lewis acid under microwave conditions.

- Optimized Conditions :

Comparative Analysis of Methods

Challenges and Optimization

Regioselectivity in Acetonide Formation

The 3,4-O-isopropylidene group must be formed without protecting other hydroxyls. Using bulky catalysts (e.g., camphorsulfonic acid) or low temperatures improves selectivity.

Elimination Side Reactions

Overelimination or epimerization can occur. Adding catalytic Hünig’s base (DIPEA) suppresses acid-mediated side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance elimination rates but may reduce yields. Mixed solvents (THF/H2O) balance reactivity and stability.

Recent Advances

Continuous Flow Chemistry

A flow-based system for azidophenylselenylation of galactal derivatives has been adapted for 3,4-O-isopropylidene-D-galactal synthesis:

Enzymatic Deprotection

Lipase-catalyzed hydrolysis of acetyl groups enables greener synthesis:

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Solvent: Phosphate buffer (pH 7.0)/THF

- Yield: 78%

Chemical Reactions Analysis

3,4-O-Isopropylidene-D-galactal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines.

Scientific Research Applications

Chemical Properties and Structure

3,4-O-Isopropylidene-D-galactal is a glycal derivative with the molecular formula . Its structure features an isopropylidene group protecting the hydroxyl functionalities at the 3 and 4 positions of the galactal moiety. This protective strategy is crucial for facilitating further chemical transformations while maintaining the integrity of the galactal core.

Synthesis and Derivatives

The synthesis of 3,4-O-Isopropylidene-D-galactal often involves the use of D-galactose as a starting material. A notable method includes the selective protection of hydroxyl groups followed by elimination reactions to yield the desired glycal. This compound serves as a versatile intermediate for synthesizing various glycosides and oligosaccharides.

Key Synthesis Routes:

- Protection Strategy: The use of isopropylidene groups allows for selective reactivity at other functional sites.

- Elimination Reactions: These reactions are essential for generating reactive glycal intermediates that can participate in further glycosylation processes.

Applications in Glycoside Synthesis

3,4-O-Isopropylidene-D-galactal plays a critical role in the synthesis of glycosides, which are important in pharmaceuticals and natural products. Glycosides derived from this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Properties: Certain glycosides synthesized from 3,4-O-Isopropylidene-D-galactal have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects: Research indicates that derivatives may modulate inflammatory pathways, making them candidates for therapeutic applications.

Case Studies and Research Findings

-

Glycoside Synthesis:

A study demonstrated the successful synthesis of various glycosides using 3,4-O-Isopropylidene-D-galactal as a precursor. The resulting compounds exhibited promising biological activities, highlighting their potential in drug development . -

Pharmacological Characterization:

Research has characterized several derivatives for their pharmacological properties, revealing their potential utility in treating conditions such as infections and inflammation . -

Synthetic Methodology:

Innovative synthetic methodologies involving 3,4-O-Isopropylidene-D-galactal have been developed to enhance yield and selectivity in glycoside formation. These methods emphasize environmentally friendly practices and improved reaction conditions .

Data Tables

Mechanism of Action

The mechanism of action of 3,4-O-Isopropylidene-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. The compound can form glycosidic bonds with various acceptors, facilitated by catalysts such as acids or transition metals . The molecular targets and pathways involved include the formation of glycosidic linkages and the activation of glycosyl donors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2:3,4-Di-O-Isopropylidene-D-galactopyranose (CAS 4064-06-6)

- Structure: Contains isopropylidene protections at both 1,2- and 3,4-hydroxyl groups, leaving the 6-OH free. It exists as a stable α-D-galactopyranose derivative.

- Synthesis : Prepared by reacting D-galactose with acetone under acidic conditions, forming a bis-protected structure .

- Reactivity : The free 6-OH allows selective modifications, such as esterification or glycosylation. Its rigidity enhances stereochemical control in synthesis.

- Applications : Used as a chiral building block in pharmaceuticals and polymers. For example, it serves as a precursor for galactose-containing dendrimers and glycoconjugates .

| Property | 3,4-O-Isopropylidene-D-galactal | 1,2:3,4-Di-O-Isopropylidene-D-galactopyranose |

|---|---|---|

| CAS Number | 1355049-97-6 | 4064-06-6 |

| Molecular Formula | C₉H₁₄O₅ | C₁₂H₂₀O₆ |

| Key Functional Groups | 3,4-O-isopropylidene, glycal | 1,2- and 3,4-O-isopropylidene |

| Reactivity | Anomeric double bond for glycosylation | Free 6-OH for selective derivatization |

| Primary Use | Glycosylation studies | Chiral synthon in organic chemistry |

Methyl 1,2:3,4-Di-O-Isopropylidene-α-D-galacturonide (CAS 869996-05-4)

- Structure : A uronic acid derivative with methyl esterification at the C6 carboxyl group and isopropylidene protections at 1,2- and 3,4-OH.

- Reactivity : The esterified carboxyl group enhances solubility in organic solvents, facilitating its use in glycosylation and ester hydrolysis reactions.

- Applications : Explored in drug delivery systems and anti-inflammatory agents due to its bioactivity and structural versatility .

Key Structural Differences :

- Unlike 3,4-O-Isopropylidene-D-galactal, this compound lacks the glycal double bond but introduces a carboxyl group, altering its electronic properties and hydrogen-bonding capacity .

3,4-O-Isopropylidene-2-C-methyl-D-galactonolactone

- Structure : A lactone derivative with a methyl group at C2 and isopropylidene protection at 3,4-OH.

- Synthesis: Derived from galactonolactone via oxidation and cyclization.

- Reactivity : The lactone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions for C-glycoside synthesis.

- Applications : Utilized in asymmetric synthesis of C-nucleosides and enzyme inhibitors .

Reactivity and Functional Group Analysis

Biological Activity

3,4-O-Isopropylidene-D-galactal is a carbohydrate derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article will explore the compound's synthesis, biological interactions, and implications in medicinal chemistry, with a focus on its activity in cell biology and potential therapeutic applications.

Chemical Structure and Synthesis

3,4-O-Isopropylidene-D-galactal is derived from D-galactose and features a protective isopropylidene group on the hydroxyls at positions 3 and 4. The synthesis typically involves several steps, including the protection of hydroxyl groups and subsequent reactions to yield the desired product. A practical synthetic route has been reported that allows for efficient production of this compound from D-galactose, achieving yields of approximately 18% after ten steps of reactions with purification through column chromatography .

Biological Activity

The biological activity of 3,4-O-Isopropylidene-D-galactal can be analyzed through its interactions with various biological systems, particularly in relation to glycosylation processes. Glycosylation plays a critical role in cellular recognition, signaling pathways, and immune responses. The compound's structure allows it to participate in carbohydrate-carbohydrate interactions, which are essential for processes such as cell adhesion and communication.

Case Studies and Research Findings

- Glycosylation Impact on Collagen : Research indicates that glycosylated derivatives of hydroxylysine (Hyl), which can be synthesized using compounds like 3,4-O-isopropylidene-D-galactal, significantly affect collagen's biological functions. For instance, glycosylation was found to down-regulate the binding of integrins such as CD44 and α3β1 integrin to collagen, which could influence tumor cell interactions with extracellular matrix components . This suggests potential applications in cancer biology where modulation of these interactions may alter tumor progression.

- Cellular Mechanisms : In studies involving neuroendocrine PC12 cells, derivatives of D-galactal have been shown to influence vesicular exocytosis and cellular morphology. The inhibition of vesicular exocytosis by oseltamivir carboxylate (a derivative related to D-galactal) highlights the importance of carbohydrate structures in neurotransmitter release mechanisms . This could lead to insights into neuropharmacology and the side effects associated with neuraminidase inhibitors.

Table 1: Synthesis Overview

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Protection | - | Protect hydroxyl groups on D-galactose |

| 2 | Glycosylation | 18% | Key step for obtaining 3,4-O-isopropylidene-D-galactal |

| 3 | Purification | - | Column chromatography used for purification |

Table 2: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.